4-Cyclohexaneamidophenyl sulfurofluoridate
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Overview
Description
4-Cyclohexaneamidophenyl sulfurofluoridate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a cyclohexane ring, an amide group, and a sulfurofluoridate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexaneamidophenyl sulfurofluoridate typically involves the reaction of cyclohexane carboxylic acid with aniline to form the amide intermediate. This intermediate is then reacted with sulfuryl fluoride (SO2F2) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexaneamidophenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfurofluoridate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Cyclohexane carboxylic acid derivatives.
Reduction: Cyclohexaneamidophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexaneamidophenyl sulfurofluoridate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-Cyclohexaneamidophenyl sulfurofluoridate involves its interaction with molecular targets such as enzymes and proteins. The sulfurofluoridate group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl sulfurofluoridate
- 4-Methoxyphenyl sulfurofluoridate
- 4-Chlorophenyl sulfurofluoridate
Uniqueness
4-Cyclohexaneamidophenyl sulfurofluoridate is unique due to the presence of the cyclohexane ring and the amide group, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-(cyclohexanecarbonylamino)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)19-12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRRPLYYXMMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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